Miransertib

Content Navigation

CAS Number

Product Name

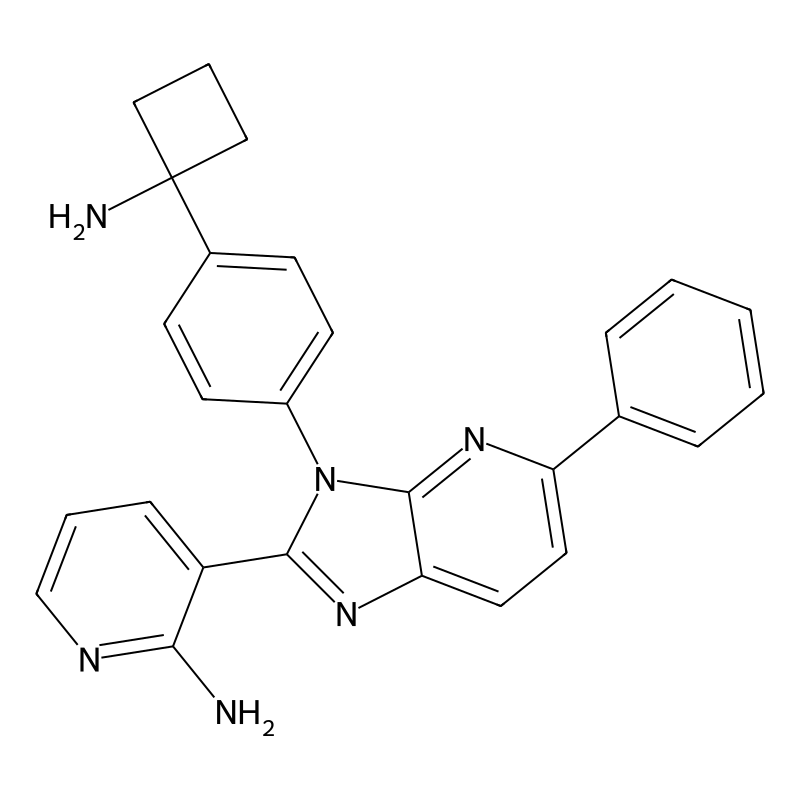

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Miransertib mechanism of action AKT inhibition

Molecular Mechanism of Action

Miransertib's mechanism is distinct from ATP-competitive inhibitors. It functions as a highly-selective allosteric inhibitor that binds to the interface between the N-terminal Pleckstrin Homology (PH) domain and the kinase domain of AKT [1]. This binding stabilizes AKT in an inactive, "PH-in" conformation, which has two critical consequences:

- Prevents Membrane Translocation: In its active state, AKT is recruited to the cell membrane via its PH domain. This compound blocks this crucial translocation step, thereby inhibiting the activation process [2].

- Promotes Dephosphorylation: The compound also encourages the dephosphorylation of AKT that is already associated with the membrane in its active form, further dampening its signaling activity [2].

Research has led to the development of advanced analogs known as Covalent-Allosteric Inhibitors (CAIs), such as Borussertib. These compounds incorporate an electrophilic warhead that forms a covalent bond with Cys296 residue on the kinase domain. This irreversible binding maximizes the drug-target residence time, leading to increased potency and sustained pathway suppression [1].

The following diagram illustrates this allosteric inhibition mechanism and the key molecular interactions.

Experimental & Clinical Evidence

The efficacy of this compound has been demonstrated across various disease models, from parasitic infections to genetic overgrowth syndromes, underscoring its potential as a versatile therapeutic agent.

In Vitro and Preclinical Findings

Initial evidence for this compound's activity came from studies in infectious disease and cancer models. The table below summarizes key quantitative findings from these studies.

| Disease Model | Experimental System | Key Findings | Citation |

|---|---|---|---|

| Leishmaniasis | L. donovani & L. amazonensis-infected macrophages | Susceptible to this compound; markedly effective against intracellular amastigotes; enhanced mTOR-dependent autophagy. | [2] |

| Leishmaniasis (In Vivo) | BALB/c mice infected with L. donovani | Parasite clearance in spleen comparable to miltefosine; greater reduction in liver parasite load; 40% reduction in cutaneous lesions. | [2] |

| Rhabdomyosarcoma (RMS) | RMS cell lines & patient-derived xenografts (PDXs) | This compound showed limited antitumor success compared to ATP-competitive inhibitor Ipatasertib, highlighting mechanistic differences. | [3] |

Clinical Application in Overgrowth Syndromes

This compound has shown promise in clinical trials for rare genetic overgrowth syndromes driven by mutations in the PI3K/AKT pathway, demonstrating a favorable safety profile.

- PIK3CA-Related Overgrowth Spectrum (PROS) & Proteus Syndrome: These disorders are caused by somatic activating mutations in PIK3CA or AKT1 genes, respectively, leading to constitutive AKT pathway activation [4] [5].

- Safety Profile: In the phase 1/2 MOSAIC study involving 49 participants, this compound was found to be safe and tolerable. The most common drug-related adverse events were decreased neutrophil count (12.2%), increased blood insulin (10.2%), and stomatitis (10.2%). Only one participant experienced a grade 3 event (deep vein thrombosis), and no drug-related adverse events led to study discontinuation or death [6] [5].

- Efficacy Observations: A 5-year follow-up of a patient with Proteus syndrome reported sustained improvement in pain and slowed growth of connective tissue nevi [7]. Another case report on children with PROS noted a 15% reduction in fatty overgrowth volume after 28 months of treatment and alleviation of respiratory compromise [4].

Detailed Experimental Protocol

To evaluate this compound's efficacy against intracellular pathogens, researchers used the following detailed methodology for infecting macrophages and assessing drug activity [2]:

- Macrophage Infection & Drug Treatment

- Cell Culture: Differentiate human monocytic THP-1 cells into macrophages by treating with 10 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 16-18 hours.

- Infection: Infect differentiated macrophages with stationary-phase Leishmania promastigotes at a Multiplicity of Infection (MOI) of 20:1.

- Drug Treatment: After 24 hours of infection, treat the infected macrophages with varying concentrations of this compound (e.g., 0 to 5 µM) or a control compound (e.g., Miltefosine, 0 to 10 µM) for an additional 24 hours.

- Assessment of Intracellular Amastigotes

- Fixation and Staining: Wash the coverslips, fix the cells with methanol, and stain with Wright-Giemsa stain.

- Parasite Rescue and Transformation (Viability Assay): Lyse infected cells mildly using 0.01% SDS to rescue live intracellular amastigotes. Transfer the rescued amastigotes to growth media (M199) and incubate at 26°C for 48 hours to allow transformation into motile promastigotes. Quantify the infection by manually counting the transformed promastigotes.

- Western Blot Analysis

- Cell Lysis: Lyse cells in an ice-cold buffer containing Triton X-100 and protease/phosphatase inhibitors.

- Protein Detection: Separate proteins by SDS-PAGE (using Tris-Tricine gels for LC3-II and Tris-Glycine for pAkt/Akt). Transfer to membranes and probe with primary antibodies against LC3-II (to monitor autophagy), phospho-Akt (S473), and total Akt. Use anti-rabbit IgG-HRP as a secondary antibody and detect bands via enhanced chemiluminescence.

Key Differentiators from Other AKT Inhibitors

Understanding how this compound differs from other AKT inhibitors is crucial for research and development.

- Allosteric vs. ATP-competitive: Unlike ATP-competitive inhibitors like Ipatasertib that bind the highly conserved ATP-pocket, this compound's allosteric mechanism offers superior kinase selectivity [3] [1].

- Covalent vs. Non-covalent: The development of covalent-allosteric analogs (CAIs) like Borussertib aims to achieve prolonged target engagement and increased potency by forming an irreversible bond with Cys296, a feature non-covalent inhibitors lack [1].

References

- 1. Structural and chemical insights into the covalent-allosteric ... [pubs.rsc.org]

- 2. (ARQ 092), an orally-available, selective this compound is... Akt inhibitor [pmc.ncbi.nlm.nih.gov]

- 3. PRKG1 hinders myogenic differentiation and predicts response to AKT ... [nature.com]

- 4. Clinical experience with the AKT1 inhibitor this compound in two ... [ojrd.biomedcentral.com]

- 5. Safety findings from the phase 1/2 MOSAIC study of ... [ojrd.biomedcentral.com]

- 6. Safety findings from the phase 1/2 MOSAIC study of ... [pubmed.ncbi.nlm.nih.gov]

- 7. Case report: five-year experience of AKT inhibition with ... [pmc.ncbi.nlm.nih.gov]

what is Miransertib and what does it treat

Mechanism of Action and Signaling Pathway

Miransertib directly targets the AKT kinase within the PI3K-AKT-mTOR signaling pathway [1]. This pathway is crucial for regulating fundamental cellular processes, and its overactivation—often due to mutations in genes like PIK3CA or AKT1—druns uncontrolled cellular growth and survival [2] [3]. As an allosteric inhibitor, this compound binds to AKT outside its active site, blocking its activation and function [4] [5].

The following diagram illustrates the PI3K-AKT-mTOR pathway and this compound's inhibitory role.

Diagram: this compound inhibits the PI3K-AKT-mTOR pathway. Gain-of-function mutations in PIK3CA or AKT1 (highlighted in yellow) lead to constitutive pathway activation. This compound (blue) acts as an allosteric inhibitor by binding to inactive AKT, preventing its phosphorylation and activation, thereby downregulating downstream signals for cell growth and survival [2] [1] [5].

Clinical Applications and Indications

This compound is primarily being studied for rare diseases driven by mutations in the PI3K-AKT pathway, with research also exploring its potential in other areas.

- PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome: The most advanced clinical development for this compound is in these rare mosaic overgrowth disorders [2]. The Phase 1/2 MOSAIC trial demonstrated that this compound was safe and tolerable in patients, including children [2]. Case reports have shown symptomatic improvement, such as reduced overgrowth volume and decreased pain [3] [6].

- Oncology (Solid Tumors and Lymphoma): this compound was initially developed as an anticancer agent [7] [8]. However, clinical development for several cancer indications, including endometrial cancer, ovarian cancer, lymphoma, and solid tumors, appears to have been discontinued [8].

- Leishmaniasis: Promising preclinical research has identified this compound as a potential oral therapy for visceral and cutaneous leishmaniasis [4]. Studies in infected mice showed it effectively reduced parasite load, working by enhancing autophagy in host macrophages to kill the intracellular parasite [4]. This suggests a potential for drug repurposing, though clinical trials are needed.

Key Experimental Data and Protocols

For researchers, detailed methodologies from foundational studies provide critical insights for designing experiments.

In Vitro Anti-leishmanial Activity Assessment [4]: This study evaluated this compound's efficacy against Leishmania donovani and L. amazonensis.

- Infection Model: Differentiated human THP-1 or murine RAW264.7 macrophage cells were infected with stationary-phase promastigotes at an MOI of 20:1 or 1:5 [4].

- Drug Treatment: After 24 hours of infection, cells were treated with this compound (0-5 µM) for an additional 24 hours [4].

- Outcome Measures: Infected cells were stained (Wright-Giemsa) and manually counted. A parasite rescue and transformation assay was also used: infected cells were lysed with 0.01% SDS, and rescued amastigotes were transformed into promastigotes in culture at 26°C, with growth evaluated after 48 hours [4].

- Key Finding: this compound was markedly effective against intracellular amastigotes without significant toxicity to host macrophages [4].

Pharmacodynamic Study in Proteus Syndrome [5]: A Phase 0/1 pilot study established a pharmacodynamically optimal dose for a rare disease population.

- Study Design: Non-randomized, open-label, dose escalation/de-escalation in patients with a confirmed AKT1 E17K mutation [5].

- Primary Endpoint: A 50% reduction in phosphorylated AKT (pAKT) levels in affected tissue, measured via serial 3mm punch biopsies [5].

- Dosing: A starting dose of 5 mg/m²/day (much lower than oncology doses) was used. Paired skin biopsies were taken pre-treatment, at day 15 of cycle 1 (C1D15), and at the end of cycle 3 (C4D1) [5].

- Analysis: Biopsies were split for protein and DNA analysis. Western blotting with antibodies against pAKT(S473) and pan-AKT was performed, and signals were quantified using imaging software like ImageJ or Image Studio Lite [5].

- Key Finding: The dose of 5 mg/m²/day led to a 50% reduction in pAKT in 5 out of 6 individuals and was well-tolerated, establishing it as a starting point for future efficacy trials [5].

Safety and Tolerability Profile

Clinical data, particularly from the Phase 1/2 MOSAIC study, provides a clear picture of this compound's safety in chronic use for overgrowth disorders.

| Category | Findings |

|---|---|

| Most Common Drug-Related AEs | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [2]. |

| Grade 3+ Drug-Related AEs | One Grade 3 event (deep vein thrombosis) reported [2]. |

| Serious Outcomes | No drug-related AEs led to study discontinuation or death [2]. |

| General Tolerability | Safety profile considered acceptable for chronic administration [2] [3]. |

Current Status and Future Directions

This compound's development path illustrates a successful repurposing strategy from oncology to rare genetic diseases.

- Shift in Clinical Focus: While development has been discontinued for several cancer indications [8], it remains active in Phase 2 for PROS and Proteus syndrome [9] [2].

- Ongoing Research Needs: Future work needs to confirm efficacy in larger, controlled trials and define optimal dosing for long-term management [2] [3]. The promising preclinical data for leishmaniasis warrants clinical validation [4].

References

- 1. A new fast and reliable experimental model for vascular ... [ciberonc.es]

- 2. Safety findings from the phase 1/2 MOSAIC study of ... [ojrd.biomedcentral.com]

- 3. Clinical experience with the AKT1 inhibitor this compound in two children... [ojrd.biomedcentral.com]

- 4. (ARQ 092), an orally-available, selective Akt inhibitor is... This compound [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic Study of this compound in Individuals with ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical report: one year of treatment of Proteus syndrome ... [pmc.ncbi.nlm.nih.gov]

- 7. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 8. - Merck & Co - AdisInsight this compound [adisinsight.springer.com]

- 9. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Trial Design & Participant Demographics

The table below summarizes the key design elements and baseline characteristics of the MOSAIC study [1] [2].

| Trial Aspect | Details |

|---|---|

| NCT Identifier | NCT03094832 [1] |

| Study Type | Multicenter, open-label, Phase 1/2 [1] |

| Primary Objective | Amended (2021) to safety and tolerability; initial efficacy objective was deemed unfeasible due to study design and data collection limitations [1] [2] |

| Participants | n=49 (Safety population); 45 with PROS, 4 with Proteus syndrome [1] |

| Age at Enrollment | Median: 7 years (Range: 2-41) [1] |

| Key Inclusion Criteria | • Age ≥2 years • Clinical diagnosis of PROS (with somatic PIK3CA mutation) or Proteus syndrome (with somatic AKT1 mutation) • Poor prognosis, significant morbidity, and/or clinically progressive disease [2] | | Treatment Regimen | • Starting dose: 15 mg/m² orally, once daily for 3 cycles (28 days each) • Dose escalation: To 25 mg/m² daily if no clinically significant drug-related toxicities observed [1] [2] | | Treatment Duration | Median: 20.5 months (Range: 9.9-45.6 months) [1] |

Safety Profile of Miransertib

The table below summarizes the key safety data from the study, demonstrating that this compound was generally well-tolerated [1].

| Safety Parameter | Findings (n=49) |

|---|---|

| Participants with ≥1 Drug-Related Adverse Event (AE) | 23 (46.9%) [1] |

| Most Common Drug-Related AEs | • Decreased neutrophil count: 6 (12.2%) • Increased blood insulin: 5 (10.2%) • Stomatitis: 5 (10.2%) [1] | | Grade 3 Drug-Related AEs | 1 (2.0%) participant experienced deep vein thrombosis [1] | | Serious AEs & Discontinuations | No drug-related AEs led to early study discontinuation or death [1] |

This compound Mechanism of Action and Target

This compound (also known as ARQ 092) is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor [3] [4].

- Primary Target: It inhibits AKT (also known as Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway, which is critically involved in cell growth, proliferation, and survival [3] [4].

- Inhibition Profile: In vitro cell-free assays show this compound inhibits all AKT isoforms with high potency, demonstrating IC50 values of 2.7 nM for AKT1, 14 nM for AKT2, and 8.1 nM for AKT3 [4].

- Therapeutic Rationale: Both PROS and Proteus syndrome are driven by gain-of-function mutations (in PIK3CA and AKT1 genes, respectively) that lead to constitutive over-activation of the PI3K/AKT/mTOR pathway, resulting in mosaic tissue overgrowth [2] [5] [6]. By directly inhibiting AKT, this compound aims to counteract this pathogenic signaling.

The following diagram illustrates the simplified signaling pathway and this compound's site of action.

Research Implications and Context

- Efficacy Considerations: While the primary objective shifted to safety, the study was not designed to conclusively demonstrate efficacy [1] [2]. However, prior case reports and smaller series have suggested potential clinical benefits, including reduction in overgrowth volume and improvement in quality of life [5] [6].

- Position in Treatment Landscape: Current PROS management includes surgery and other PI3K-pathway inhibitors like the mTOR inhibitor Sirolimus and the PI3K inhibitor Alpelisib [7]. The MOSAIC study adds this compound as a well-tolerated, targeted agent that acts further downstream in the pathway [1] [6].

- Future Research Needs: The authors concluded that future investigations are required to determine if patients derive measurable clinical benefit from this compound and to better define its efficacy profile [1].

References

- 1. Safety findings from the phase 1/2 MOSAIC study of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Safety findings from the phase 1/2 MOSAIC study of ... [ojrd.biomedcentral.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound (ARQ-092) | Akt inhibitor | Mechanism [selleckchem.com]

- 5. Clinical report: one year of treatment of Proteus syndrome ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical experience with the AKT1 inhibitor this compound in two ... [ojrd.biomedcentral.com]

- 7. A systematic review of the safety and efficacy of currently ... [sciencedirect.com]

Tabulated Clinical and Safety Data

The quantitative data on miransertib's efficacy and safety from key studies are summarized below.

Table 1: Summary of Clinical Efficacy from Case Series and Reports [1] [2]

| Study / Patient Profile | Treatment Duration | Dosage | Key Efficacy Findings |

|---|---|---|---|

| Keppler-Noreuil et al. (2021) - Patient 1 (CLOVES) [1] | 28 months | Not specified | 15% reduction in fatty overgrowth volume (MRI); improved respiratory function, seating, and lying posture [1] |

| Keppler-Noreuil et al. (2021) - Patient 2 (Facial Lipomatosis) [1] | 22 months | Not specified | Reduced seizure burden; improved parent-reported quality of life [1] |

| Clinical Report (2020) - Proteus Syndrome [2] | 11 months | 10 mg → 30 mg → 50 mg daily (escalated) | Improved general well-being and mobility; subjective decrease in facial overgrowth; reduced cerebriform connective tissue nevi; stable disease on whole-body MRI [2] |

Table 2: Safety Profile from the Phase 1/2 MOSAIC Study (N=49) [3]

| Safety Parameter | Findings (All Grades) |

|---|---|

| Any Drug-Related Adverse Event (AE) | 23/49 (46.9%) of participants |

| Most Common Drug-Related AEs | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) |

| Grade 3+ Drug-Related AEs | 1/49 (2.0%) participant (deep vein thrombosis) |

| Serious AEs Leading to Discontinuation | None |

| Median Treatment Duration | 20.5 months (range: 9.9 - 45.6 months) |

Experimental Protocols and Methodologies

The core clinical trial design for evaluating this compound in PROS and Proteus syndrome is outlined below, based on the Phase 1/2 MOSAIC study (NCT03094832) [3].

- 1. Study Design: The MOSAIC trial was a multicenter, open-label study.

- 2. Participant Eligibility:

- Inclusion Criteria: Patients aged ≥2 years with a clinical diagnosis of PROS (with documented somatic

PIK3CAmutation) or Proteus syndrome (with documented somaticAKT1mutation). Patients required measurable disease, a poor prognosis, and significant morbidity. Adequate organ function was also required [3]. - Exclusion Criteria: Prior severe intolerance to AKT inhibitors, recent experimental systemic therapy, or major surgery within 4 weeks of the first dose [3].

- Inclusion Criteria: Patients aged ≥2 years with a clinical diagnosis of PROS (with documented somatic

- 3. Dosing Protocol:

- Starting Dose: 15 mg/m² orally, once daily for 3 cycles (1 cycle = 28 days).

- Dose Escalation: After 3 cycles, the dose was increased to 25 mg/m² daily if no clinically significant drug-related toxicities occurred.

- Dose Modifications: Dose delays and reductions were permitted to manage toxicity [3].

- 4. Efficacy and Safety Assessments:

- Primary Endpoint (Amended): The primary objective was amended to safety and tolerability due to challenges in standardizing efficacy measurements across a heterogeneous patient population. Safety was assessed via the frequency and severity of adverse events [3].

- Efficacy Measures (Exploratory): Imaging (MRI) was performed at screening and periodically during treatment. However, the lack of standardized image acquisition protocols and defined response criteria for these rare diseases limited cross-patient efficacy analysis [3].

- 5. Analysis: The safety analysis was performed on all participants who received at least one dose of this compound [3].

Mechanism of Action and Signaling Pathway

PROS is caused by somatic gain-of-function mutations in the PIK3CA gene, which lead to constitutive activation of the PI3K-AKT-mTOR signaling pathway, promoting cell growth, proliferation, and survival [1]. This compound is a novel, orally available, highly selective pan-AKT inhibitor that targets this dysregulated pathway [1] [3].

The diagram below illustrates the signaling pathway and this compound's site of action.

The PI3K-AKT-mTOR pathway and this compound's inhibitory mechanism. Mutant PIK3CA constitutively activates AKT, driving overgrowth. This compound inhibits both active and inactive AKT. [1] [2]

Clinical Development Status and Future Directions

This compound remains an investigational drug that has not yet received regulatory approval for PROS. Its clinical development pathway is ongoing.

- Compassionate Use: Initial evidence for this compound's potential in PROS and Proteus syndrome came from compassionate use cases and a small case series, which reported symptomatic improvement and reduction in overgrowth [1] [2].

- Phase 1/2 MOSAIC Study: This trial (NCT03094832) concluded that this compound had a acceptable safety and tolerability profile in participants with PROS or Proteus syndrome. However, limitations in the study design precluded a formal assessment of efficacy [3].

- Ongoing and Future Studies: A Phase 2 study (MK-7075-006) is currently evaluating the long-term safety and effects of this compound in patients who were previously treated in other this compound studies [4]. Further investigations are required to determine if this compound provides a measurable and reproducible clinical benefit for patients with PROS [3].

Conclusion

References

- 1. Clinical experience with the AKT1 inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical report: one year of treatment of Proteus syndrome ... [pmc.ncbi.nlm.nih.gov]

- 3. Safety findings from the phase 1/2 MOSAIC study of ... [ojrd.biomedcentral.com]

- 4. Vascular Anomalies Center A Study of the Safety and ... [texaschildrens.org]

phase 1/2 MOSAIC study Miransertib results

MOSAIC Study Safety & Population Profile

The phase 1/2 MOSAIC study (NCT03094832) was a multicenter, open-label trial. Its primary objective was amended in 2021 to focus on evaluating the safety and tolerability of Miransertib in patients with PROS or Proteus syndrome [1] [2].

Safety Profile of this compound (Safety Population, n=49) [1] [2]

| Safety Parameter | Result |

|---|---|

| Participants with any drug-related AE | 23 (46.9%) |

| Most Common Drug-Related AEs | Decreased neutrophil count (12.2%), Increased blood insulin (10.2%), Stomatitis (10.2%) |

| Grade 3 Drug-Related AEs | 1 (2.0%; Deep Vein Thrombosis) |

| AEs leading to discontinuation or death | None |

| Median Treatment Duration | 20.5 months (range: 9.9 - 45.6 months) |

Study Population Demographics [1]

| Demographic Characteristic | Detail |

|---|---|

| Diagnosis | PROS (n=45), Proteus Syndrome (n=4) |

| Median Age at Enrollment | 7 years (range: 2 - 41 years) |

| Treatment Dose | Started at 15 mg/m² orally daily for 3 cycles (28 days each), then escalated to 25 mg/m² daily if well-tolerated. |

Detailed Experimental Protocols

The methodology from the MOSAIC study and a separate, earlier pharmacodynamic study provides insight into the experimental design for evaluating this compound.

1. MOSAIC Study (NCT03094832) Protocol [1]

- Study Design: Open-label, phase 1/2 trial across 11 sites in the US, Australia, Italy, and Spain.

- Participants: Individuals ≥2 years old with a clinical and molecular diagnosis of PROS (somatic PIK3CA mutation) or Proteus syndrome (somatic AKT1 mutation), with progressive disease and significant morbidity.

- Intervention: Oral this compound was administered in 28-day cycles.

- Primary Endpoint: Originally clinical efficacy, but amended to safety and tolerability due to limitations in standardized efficacy assessments across the heterogeneous patient population.

- Key Limitations: Lack of standardized imaging protocols and defined response criteria for these rare diseases made consistent efficacy evaluation unfeasible.

2. Pharmacodynamic Pilot Study (NCT02594215) Protocol [3] This earlier study aimed to identify a biologically effective dose for Proteus syndrome, using a reduction in tissue AKT phosphorylation as the primary endpoint.

- Primary Endpoint: 50% reduction in phosphorylated AKT (pAKT) levels in affected tissue biopsies.

- Dosing: A much lower dose of 5 mg/m²/day was used, which successfully inhibited the pAKT target in 5 out of 6 individuals and was well-tolerated.

- Secondary Efficacy Assessments: Included photographic quantification of cerebriform connective tissue nevi (CCTN) on the soles of the feet and patient-reported outcomes for pain and quality of life. Some positive signals were observed in these endpoints [3].

Mechanism of Action & Experimental Workflow

This compound is a potent, selective, allosteric pan-AKT inhibitor. The following diagram illustrates the targeted signaling pathway and the logic behind the pharmacodynamic study design.

This compound inhibits the overactive PI3K-AKT-mTOR pathway driving PROS and Proteus syndrome [1] [3] [4]. The lower section outlines the pharmacodynamic study workflow that established a biologically effective dose [3].

Key Conclusions and Future Directions

- Strong Safety Profile: The MOSAIC study demonstrates that this compound has a favorable safety and tolerability profile for long-term treatment in this patient population, with mostly low-grade adverse events [1] [2].

- Efficacy Remains an Open Question: The MOSAIC study was not able to conclusively determine clinical efficacy due to methodological limitations [1]. However, promising signals were observed in the earlier pharmacodynamic study at a lower dose (5 mg/m²/day), including reduced target activity and preliminary clinical improvements [3].

Therefore, future controlled trials with standardized, clinically meaningful efficacy endpoints are needed to definitively establish whether this compound provides measurable clinical benefit for patients with PROS and Proteus syndrome.

References

- 1. Safety findings from the phase / 1 of 2 for... MOSAIC study this compound [ojrd.biomedcentral.com]

- 2. Safety findings from the phase / 1 of 2 for... MOSAIC study this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic Study of this compound in Individuals with ... [pmc.ncbi.nlm.nih.gov]

- 4. A new fast and reliable experimental model for vascular ... [ciberonc.es]

Miransertib safety and tolerability profile

Safety Overview from the MOSAIC Study

| Safety Parameter | Finding |

|---|---|

| Study Identifier | NCT03094832 [1] |

| Patient Population | 49 participants (45 PROS, 4 Proteus syndrome) [1] |

| Median Age | 7 years (range: 2-41) [1] |

| Median Treatment Duration | 20.5 months (range: 9.9-45.6 months) [1] |

| Participants with ≥1 Drug-Related AE | 23 (46.9%) [1] |

| Most Common Drug-Related AEs | • Decreased neutrophil count (12.2%) • Increased blood insulin (10.2%) • Stomatitis (10.2%) [1] | | Grade 3 Drug-Related AEs | 1 participant (2.0%) with deep vein thrombosis [1] | | AEs Leading to Discontinuation/Death | None [1] | | Overall Conclusion | Safe and tolerable in the studied population [1] |

Dosing and Monitoring Protocols

The safety profile was established using specific dosing and patient management strategies.

- Dosing Regimen: In the MOSAIC study, the starting dose was 15 mg/m² orally once daily for the first three 28-day cycles. Patients were escalated to 25 mg/m² daily provided no clinically significant drug-related toxicities were observed [1] [2].

- Safety Monitoring: Protocol-mandated monitoring included regular laboratory assessments such as complete blood count, metabolic panels (including blood glucose and insulin), and liver and renal function tests [1] [3]. In clinical practice, weekly point-of-care testing for hyperglycemia and glycosuria is also recommended [3].

- Dose Modifications: The protocol allowed for dose delays and reductions to manage treatment-related toxicity. Once the dose was reduced, re-escalation was not permitted [2].

Mechanism of Action and Experimental Rationale

Miransertib is an investigational, orally administered drug classified as a potent, selective, allosteric pan-AKT inhibitor [2] [4]. Its mechanism and therapeutic rationale are based on the molecular drivers of PROS and Proteus syndrome.

The diagram below illustrates the targeted signaling pathway and this compound's point of inhibition.

This compound inhibits AKT to modulate the PI3K-AKT-mTOR pathway.

- Pathway Dysregulation: Both PROS and Proteus syndrome are caused by gain-of-function mutations that lead to over-activation of the PI3K-AKT-mTOR signaling pathway, a critical regulator of cell growth, metabolism, and proliferation [2] [5]. PROS is linked to somatic mutations in the PIK3CA gene, while Proteus syndrome is driven by mutations in the AKT1 gene [1] [2].

- Therapeutic Targeting: By selectively inhibiting AKT, this compound acts downstream of these mutations to suppress the exaggerated signaling that causes the characteristic tissue overgrowth and vascular malformations [2] [5].

Comparative Context from Other Research

The safety profile of this compound appears favorable when considered alongside other targeted therapies for related disorders.

- Comparison with Alpelisib: Alpelisib, a PI3K inhibitor, was evaluated in the EPIK-P1 study for PROS. In that study, 38.6% of patients experienced a drug-related adverse event, and no drug-related deaths occurred [2].

- Comparison with Sirolimus: The mTOR inhibitor sirolimus has been used for similar conditions but was associated with a high rate of adverse events, some severe, leading to treatment withdrawal in 18% of patients in one study [5]. In contrast, no participants discontinued this compound due to drug-related AEs in the MOSAIC study [1].

Conclusion for Professionals

References

- 1. Safety findings from the phase 1/2 MOSAIC study of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]

- 3. Investigational treatment with this compound (ARQ 092) [bio-protocol.org]

- 4. This compound (ARQ-092) | Akt inhibitor | Mechanism [selleckchem.com]

- 5. Clinical experience with the AKT1 inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

Miransertib ARQ 092 structure and properties

Chemical Structure and Identifiers

Miransertib is a small molecule drug candidate with specific chemical characteristics and identifiers crucial for research and development.

Table 1: Chemical Identity and Properties of this compound

| Property | Details |

|---|---|

| Generic Name | This compound [1] |

| Synonyms | ARQ 092, ARQ-092, ARQ092, MK-7075 [1] [2] |

| CAS Number | 1313881-70-7 (free base) [1] [3] |

| Molecular Formula | C₂₇H₂₄N₆ (free base) [1] [3] |

| Average Molecular Weight | 432.531 g/mol (free base) [1] |

| IUPAC Name | 3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine [1] |

| SMILES | NC1=NC=CC=C1C1=NC2=CC=C(N=C2N1C1=CC=C(C=C1)C1(N)CCC1)C1=CC=CC=C1 [1] |

| Solubility (DMSO) | 75 mg/mL (159.92 mM) [2] |

| Solubility (Ethanol) | 4 mg/mL (8.53 mM) [2] |

| Water Solubility | Insoluble [2] |

| Storage | Store at -20°C [2] |

Note on Salt Form: A hydrochloride (HCl) salt form is also available and commonly used. Its CAS number is 1313883-00-9, molecular formula is C₂₇H₂₅ClN₆, and molecular weight is 468.99 g/mol [2].

Mechanism of Action and Pharmacological Targets

This compound functions as a potent, selective, and orally bioavailable allosteric inhibitor of the Akt kinase (also known as Protein Kinase B) [4] [3]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which regulates critical cellular processes including growth, survival, and metabolism [4].

The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

Akt signaling pathway and this compound inhibition. This compound allosterically inhibits active Akt, disrupting downstream signaling.

Key Pharmacological Characteristics:

- Allosteric Inhibition: this compound binds to a site other than the active kinase domain, modulating Akt activity [4] [3].

- Pan-Akt Inhibitor: It is effective against all three isoforms of Akt (Akt1, Akt2, Akt3) as shown in the table below [4] [3].

- Inhibition of Akt1-E17K Mutant: this compound also potently inhibits the activity of the oncogenic Akt1-E17K mutant protein [2].

Table 2: Potency of this compound Against Akt Isoforms

| Target | IC₅₀ (nM) |

|---|---|

| Akt1 | 2.7 [3] |

| Akt2 | 14 [3] |

| Akt3 | 8.1 [3] |

| Akt1 E17K mutant | Information present (specific IC₅₀ not listed in search results) [2] |

Key Experimental Data and Protocols

A significant body of research supports the investigation of this compound for new therapeutic areas, such as its repurposing for the treatment of leishmaniasis [4] [5].

Table 3: In Vitro and In Vivo Efficacy of this compound

| Model/Assay | Findings/Results |

|---|---|

| In Vitro - Leishmania promastigotes | Cultured promastigotes of L. donovani and L. amazonensis were susceptible to this compound [4] [5]. |

| In Vitro - Macrophage infection | This compound was markedly effective against intracellular amastigotes in L. donovani or L. amazonensis-infected macrophages [4] [5]. |

| In Vivo - Visceral Leishmaniasis (Mouse) | Oral administration in L. donovani-infected mice reduced parasite load in the liver and spleen; parasite clearance in the spleen was comparable to miltefosine [4] [5]. |

| In Vivo - Cutaneous Leishmaniasis (Mouse) | Treatment reduced lesion size by 40% compared to mock-treated mice [4] [5]. |

| In Vivo - Pharmacokinetics | Shows good absolute oral bioavailability (F) in rats (62% at 5 mg/kg) and monkeys (49% at 10 mg/kg) [2]. |

The following diagram outlines the general workflow of a key study that evaluated this compound's efficacy against Leishmania in vitro and in vivo.

Workflow for evaluating this compound's efficacy against Leishmania in vitro and in vivo.

Detailed Experimental Protocol

The following methodology is adapted from the study by Nandan et al. (2018) [4] [5]:

1. Cell Culture and Infection Model:

- Macrophages: Use human monocytic THP-1 cells differentiated into macrophages with 10 ng/mL PMA for 16-18 hours, or murine RAW264.7 macrophage cell lines. Maintain cells in appropriate media (RPMI for THP-1, DMEM for RAW264.7) [4] [5].

- Parasites: Culture Leishmania donovani promastigotes in M199 media and Leishmania amazonensis in Schneider's Drosophila Medium at 26°C. Use stationary-phase promastigotes (day 5) for infections [4] [5].

- Infection: Infect differentiated macrophages at a Multiplicity of Infection (MOI) of 20:1 (for L. donovani) or ratios of 1:5 to 1:20 (for L. amazonensis). Allow infection to proceed for 24 hours [4] [5].

2. Compound Treatment and Assessment:

- Treatment: After the infection period, treat the infected macrophages with this compound. The tested concentration range in vitro was typically 0 to 5 μM. Use miltefosine (0 to 10 μM) as a positive control and DMSO as a vehicle control [4] [5].

- Viability and Efficacy Assessment:

- Parasite Counting: After 24 hours of treatment, fix cells and stain (e.g., Wright-Giemsa stain). Count the number of intracellular amastigotes per macrophage [4] [5].

- Parasite Rescue & Transformation: Lyse infected cells mildly (e.g., using 0.01% SDS) to rescue live amastigotes. Transfer the lysate to growth media and incubate at 26°C for 48 hours to allow transformation to promastigotes. Quantify infection by manually counting the transformed promastigotes [4] [5].

- Cell Viability (MTS Assay): To assess potential toxicity of this compound to host macrophages, perform an MTS assay. Treat differentiated THP-1 cells with various concentrations of this compound for 24 hours, add MTS reagent, and measure absorbance at 490nm after 4 hours [4] [5].

- Western Blot Analysis: To confirm mechanism of action, analyze cell lysates for markers like LC3-II (autophagy), and phosphorylated Akt (S473) and total Akt using specific antibodies [4] [5].

3. In Vivo Efficacy Study:

- Animals: Use groups of female BALB/c mice (e.g., 8-week-old, 4 per group) [4] [5].

- Infection and Dosing: Infect mice with L. donovani (for visceral model) or L. amazonensis (for cutaneous model). Administer this compound orally. The specific dosage used in the cited study is not provided in the search results [4] [5].

- Evaluation: At the end of the study, assess the parasite burden in the liver and spleen (for visceral leishmaniasis) or measure the size of cutaneous lesions [4] [5].

Current Development Status

This compound is currently an investigational small molecule and has not yet received full approval for clinical use [1]. It has been evaluated in clinical trials for conditions including:

- PI3K/Akt-driven tumors and Proteus syndrome [4] [3].

- One completed Phase 1 study was listed as NCT01473095 ("Phase 1 Dose Escalation Study of ARQ 092 in Adult Subjects With Advanced Solid Tumors and Recurrent Malignant Lymphoma") [1] [3].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. ARQ 092 | 1313883-00-9 [chemicalbook.com]

- 3. This compound (ARQ-092) | Akt inhibitor | Mechanism [selleckchem.com]

- 4. This compound (ARQ 092), an orally-available, selective Akt ... [journals.plos.org]

- 5. This compound (ARQ 092), an orally-available, selective Akt ... [pmc.ncbi.nlm.nih.gov]

Miransertib preclinical studies in mouse models

Experimental Model & Protocol

The preclinical study utilized a mouse retina-derived in vivo model to mimic the formation of PI3K-mutant driven vascular malformations [1]. The detailed methodology is as follows:

- Model Generation: Vascular malformations were induced in mutant mice by introducing a specific mutation in the catalytic domain of the PI3K protein (phosphoinositide 3-kinase) [1].

- Treatment Protocol: The mutant mice were treated with the AKT inhibitor miransertib. The treatment was administered to test its effect on reversing or halting the formation of abnormal vasculature [1].

- In Vitro Validation: The results from the mouse model were further confirmed using isolated endothelial cells from actual patients with vascular malformations [1].

Key Findings & Quantitative Data

The study demonstrated that this compound is a promising candidate for molecular therapy. The table below summarizes the core outcomes:

| Experimental Aspect | Findings/Outcome |

|---|---|

| Target Pathway | PI3K/AKT signaling pathway [1]. |

| Effect of PI3K Mutation | Triggered a proliferative state in endothelial cells, leading to lesion formation [1]. |

| This compound Treatment Effect | Reduced proliferation of endothelial cells and their capacity to form abnormal vasculature [1]. |

| Clinical Correlation | Patient-derived endothelial cells showed similar responses in vitro [1]. |

Signaling Pathway & Drug Mechanism

The diagram below illustrates the molecular pathway involved in the formation of vascular malformations and the point where this compound acts as an effective inhibitor. This pathway is based on the research showing that mutations in PI3K lead to overactivation of AKT, which this compound targets [1].

This compound inhibits the PI3K/AKT pathway to prevent vascular malformations.

Research Implications and Context

This research provides a robust preclinical foundation for this compound in treating low-flow vascular malformations. The study indicates that active angiogenesis is necessary for these malformations to develop, which explains why they typically originate during embryonic development or during later life events like wound healing [1].

It is important to note that the 5XFAD mouse model is a recognized model for Alzheimer's Disease [2], but the search results do not establish a link between it and this compound testing.

References

Comprehensive Application Notes and Protocols for Miransertib Administration in Clinical Trials

Introduction and Mechanism of Action

Miransertib (ARQ 092) is an investigational, orally administered small molecule inhibitor that selectively targets all isoforms of the serine/threonine kinase AKT (protein kinase B). As an allosteric inhibitor, this compound binds to the space between the Pleckstrin Homology (PH) domain and the catalytic kinase domain of AKT, stabilizing it in an inactive conformation. This binding mode prevents AKT membrane translocation and subsequent phosphorylation at key activation sites (Thr308 and Ser473), thereby inhibiting downstream signaling through the PI3K-AKT-mTOR pathway [1] [2]. This pathway is critically dysregulated in various hyperproliferative disorders, making this compound a promising therapeutic agent for conditions driven by activating mutations in AKT1 or upstream pathway components. The drug has demonstrated particular relevance for rare overgrowth syndromes, including Proteus syndrome (caused by somatic AKT1 p.Glu17Lys mutations) and PIK3CA-related overgrowth spectrum (PROS) disorders [3] [4] [5].

Clinical Administration Protocols

Dosing Regimen and Escalation

Clinical trials have established standardized dosing protocols for this compound administration, primarily based on body surface area (BSA) calculations. The following table summarizes the key dosing parameters:

Table 1: this compound Dosing Protocol in Clinical Trials

| Parameter | Initial Dose (Cycle 1-3) | Maintenance Dose (Cycle 4+) | Maximum Daily Dose |

|---|---|---|---|

| Dosage | 15 mg/m² once daily | 25 mg/m² once daily | 45 mg |

| Cycle Duration | 28 days | 28 days | - |

| Dose Escalation Criteria | After 3 cycles with no clinically significant drug-related toxicity | - | - |

| Administration | Oral, with or without food | Oral, with or without food | - |

The dose escalation from 15 mg/m² to 25 mg/m² after the initial three cycles is contingent upon adequate tolerance without significant drug-related toxicities [4] [6]. For patients transitioning from compassionate use programs to clinical trials, the protocol permits continuation at their current dose, not exceeding 45 mg daily [6].

Pre-Treatment Assessment and Eligibility

Prior to initiating this compound treatment, comprehensive baseline assessments are mandatory:

- Molecular Diagnosis: Confirmation of somatic AKT1 mutation (for Proteus syndrome) or PIK3CA mutation (for PROS) from a CLIA-certified laboratory or international equivalent [6].

- Disease Status Documentation: Evidence of progressive and measurable disease with reported worsening in the past 12 months [6].

- Laboratory Evaluation: Complete blood count, renal and liver function tests, fasting lipid profile, and urinalysis [7].

- Cardiac Function Assessment: Electrocardiogram and, in some cases, transthoracic echocardiogram [7] [6].

- Baseline Imaging: Volumetric MRI of target lesions/overgrowth areas is recommended for objective response assessment [7] [5].

Table 2: Key Laboratory Inclusion Criteria

| Parameter | Minimum Requirement | Maximum Allowable |

|---|---|---|

| Hemoglobin | 10.0 g/dL | - |

| Absolute Neutrophil Count | 1.5 × 10⁹/L | - |

| Platelet Count | 150 × 10⁹/L | - |

| AST/ALT | - | 3 × ULN |

| Total Bilirubin | - | 2 × ULN |

| Fasting Glucose | - | 160 mg/dL (age >12) or 180 mg/dL (age ≤12) |

| Glycated Hemoglobin (HbA1c) | - | 8% (64 mmol/mol) |

Exclusion criteria include uncontrolled diabetes mellitus requiring regular medication, clinically significant cardiac disorders, and major surgery within four weeks of treatment initiation [6].

Safety Monitoring and Adverse Event Management

Safety Profile and Common Adverse Events

This compound has demonstrated a generally tolerable safety profile in clinical trials. The most frequently observed adverse events (AEs) are summarized below:

Table 3: Common Adverse Events Associated with this compound Treatment

| Adverse Event | Incidence in MOSAIC Study | Typical Grade | Management Recommendations |

|---|---|---|---|

| Decreased Neutrophil Count | 12.2% (6/49) | 1-2 | Monitor CBC; consider dose interruption for Grade 3+ |

| Increased Blood Insulin | 10.2% (5/49) | 1-2 | Monitor fasting glucose/HbA1c; dietary counseling |

| Stomatitis | 10.2% (5/49) | 1-2 | Oral hygiene; topical analgesics |

| Dry Mouth | Reported in case studies | 1 | Sugar-free lozenges, increased fluid intake |

| Loose/Painful Dentition | Reported in patients with pre-existing periodontal disease | 1-2 | Dental evaluation pre-treatment; supportive care |

In the phase 1/2 MOSAIC study, only one participant (2.0%) experienced a Grade 3 drug-related adverse event (deep vein thrombosis). No drug-related adverse events led to study discontinuation or death [4]. Most AEs were manageable with supportive care or dose modifications, and some resolved spontaneously without intervention [3].

Monitoring Schedule and Protocol

A comprehensive monitoring protocol should be implemented throughout this compound treatment:

- Weekly during initial treatment: Assessment for glycosuria and point-of-care testing for hyperglycemia [7].

- Monthly (first 3 months): Complete blood count, renal function, liver function, and bone profile [3].

- Every 8 weeks (after initial period): Repeat laboratory evaluations for the duration of treatment [7].

- Regular imaging intervals: Volumetric MRI every 3 months for objective response assessment in target lesions [7] [5].

- Continuous monitoring: Adverse events should be documented throughout treatment and for 30 days after the last dose, with severity graded according to CTCAE version 5.0 [6].

Efficacy Assessment Methodologies

Primary Endpoint Assessment

Clinical trials for Proteus syndrome have utilized specific methodologies for efficacy assessment:

- Cerebriform Connective Tissue Nevus (CCTN) Evaluation: For plantar CCTN, standardized digital photography with blinded independent central review is employed. Response is defined as ≤5% increase in the proportion of plantar involvement from baseline after 26 cycles [6].

- Volumetric MRI Analysis: Serial volumetric MRI using standardized protocols (e.g., DIXON sequences) analyzed by radiologists blinded to the patient's visit schedule provides quantitative assessment of overgrowth changes. Software platforms like Dynamika (Image Analysis Group) can be utilized for this purpose [7] [5].

Patient-Reported Outcomes and Functional Measures

Secondary efficacy endpoints include:

- Pain Assessment: Numeric Rating Scale-11 (NRS-11) Pain Rating Scale [6].

- Physical Function: PROMIS instruments (Pediatric Upper Extremity Short Form 8a, Mobility Short Form 8a, Physical Function Short Form 8b) [6].

- Quality of Life: Pediatric Quality of Life Inventory (PedsQL) [6].

Pharmacodynamic and Biomarker Assessments

Pathway Inhibition Analysis

Protocols have been established to demonstrate target engagement and pathway inhibition:

- Phospho-AKT Analysis: Immunohistochemical staining or Western blotting of affected tissue for phosphorylated AKT (Ser473) demonstrates pathway inhibition. A 50% reduction in pAKT has been used as a pharmacodynamic endpoint in prior studies [5].

- Metabolic Biomarkers: Monitoring of D-dimer and fibrinogen levels as biomarkers of disease activity in Proteus syndrome [6].

The following diagram illustrates the mechanistic pathway of this compound and the experimental workflow for pharmacodynamic assessment:

Special Considerations and Compendium

Special Populations

- Pediatric Patients: this compound has been administered to children as young as 2 years old with PROS and Proteus syndrome, with dosing calculated based on BSA [4] [5].

- Compassionate Use: Applications for compassionate use require approval from institutional drug/therapeutics committees and relevant regulatory authorities, with adherence to adverse event reporting systems [7].

- Surgical Planning: Major surgical procedures require a 4-week washout period before initiating this compound treatment [6].

Concomitant Medications

- Anticoagulants: Patients with Proteus syndrome and thrombophilia may require continued anticoagulation management with careful monitoring [3].

- Antiepileptics: Patients with PROS and seizure disorders may require maintenance antiepileptic therapy with appropriate drug interaction monitoring [5].

Conclusion

This compound represents a promising targeted therapeutic approach for rare overgrowth disorders driven by PI3K-AKT pathway mutations. The administration protocols outlined provide a framework for safe and standardized use in clinical trials, with comprehensive safety monitoring and efficacy assessment methodologies. Continued investigation through clinical trials will further refine these protocols and establish the long-term therapeutic potential of this compound.

References

- 1. Computational drug repurposing of Akt-1 allosteric ... [nature.com]

- 2. This compound (ARQ 092), an orally-available, selective Akt ... [journals.plos.org]

- 3. Clinical report: one year of treatment of Proteus syndrome ... [pmc.ncbi.nlm.nih.gov]

- 4. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical experience with the AKT1 inhibitor this compound in two ... [ojrd.biomedcentral.com]

- 6. MK-7075 (this compound) in Proteus Syndrome [trialx.com]

- 7. Investigational treatment with this compound (ARQ 092) [bio-protocol.org]

Miransertib treatment schedule for PROS

Experimental Protocol & Workflow

For researchers aiming to implement this schedule in a clinical trial or compassionate use setting, the following workflow and monitoring protocols are recommended.

Detailed Monitoring & Assessment Schedule

Adherence to a rigorous monitoring schedule is critical for patient safety and data collection.

| Assessment | Baseline | During Treatment (Cycles 1-3) | During Treatment (After Cycle 3) | End of Treatment |

|---|---|---|---|---|

| Dosing | - | 15 mg/m²/day | 25 mg/m²/day (if tolerated) | - |

| Clinical Lab Work (CBC, Chemistry, Fasting Lipid) | X | Week 4, Week 8, then every 8 weeks [1] | Every 8 weeks [1] | X | | Hyperglycemia Monitoring (Blood Glucose, HbA1c) | X | Weekly point-of-care testing [1] | Ongoing | X | | Cardiac Function (ECHO, ECG) | X [1] | As clinically indicated | As clinically indicated | As needed | | Efficacy Imaging (Volumetric MRI) | X [1] [2] | - | Every 3-6 months [1] [2] | X | | Photography (CCTN) | X [3] | - | Periodically [4] [5] | X |

Key Safety Findings & Clinical Context

- Safety Profile: In the phase 1/2 MOSAIC study (n=49), Miransertib was generally safe and tolerable [3]. The most common drug-related adverse events were decreased neutrophil count (12.2%), increased blood insulin (10.2%), and stomatitis (10.2%) [3]. Only one participant experienced a grade 3 drug-related adverse event (deep vein thrombosis), and no drug-related deaths occurred [3].

- Efficacy Data Limitations: The primary objective of the MOSAIC study was amended to focus on safety because limitations in study design and inconsistent imaging protocols made meaningful efficacy analysis unfeasible [3]. While some case reports show promising volume reduction and symptom improvement [5] [2], robust efficacy data from large trials is still needed.

- Alternative Dosing from Earlier Studies: A phase 0/1 pilot study for Proteus syndrome found that a much lower dose of 5 mg/m²/day was sufficient to achieve a 50% reduction in phosphorylated AKT (pAKT) in affected tissues and was well-tolerated [4]. This suggests that the effective biological dose may be lower than the maximum tolerated dose used in oncology.

Mechanism of Action

This compound is an orally available, potent, and selective allosteric pan-AKT inhibitor [2] [6]. It acts on the PI3K-AKT-mTOR pathway, which is constitutively activated in PROS due to gain-of-function mutations in the PIK3CA gene [2]. The following diagram illustrates its mechanism of action.

References

- 1. Investigational treatment with this compound (ARQ 092) [bio-protocol.org]

- 2. Clinical experience with the AKT1 inhibitor this compound in two children with PIK3CA-related overgrowth syndrome | Orphanet Journal of Rare Diseases | Full Text [ojrd.biomedcentral.com]

- 3. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic Study of this compound in Individuals with ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical report: one year of treatment of Proteus syndrome ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Development of AKT Inhibitors and Associated ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Miransertib (ARQ 092) for Visceral Leishmaniasis Treatment

Abbreviations

AKT: Protein Kinase B; CL: Cutaneous Leishmaniasis; IC50: Half Maximal Inhibitory Concentration; L. donovani: Leishmania donovani; mTOR: mammalian Target of Rapamycin; PI3K: Phosphoinositide 3-Kinase; VL: Visceral Leishmaniasis

Introduction

Leishmaniasis Burden and Current Treatment Landscape

Leishmaniasis remains a significant neglected tropical disease threatening over 1 billion people across 98 countries worldwide, with an estimated 20,000-30,000 annual deaths [1]. The visceral form (VL), caused primarily by Leishmania donovani and Leishmania infantum, represents the most severe manifestation with a 95% mortality rate if left untreated [1]. Current chemotherapeutic options face substantial challenges including growing drug resistance, significant toxicity profiles, requirement for parenteral administration, and prohibitive costs in endemic regions [1] [2]. The limited armamentarium of anti-leishmanial drugs and the absence of effective vaccines underscore the urgent need for novel therapeutic agents [1] [3].

Miransertib (ARQ 092) as a Novel Therapeutic Candidate

This compound (ARQ 092) is an orally bioavailable, selective allosteric AKT inhibitor initially developed for PI3K/AKT-driven cancers and Proteus syndrome [3] [4]. Recent investigations have repurposed this compound for leishmaniasis treatment based on the strategic rationale that Leishmania parasites activate host macrophage AKT signaling to promote their intracellular survival [3]. This application note provides comprehensive experimental protocols and summarizes key pharmacological data supporting this compound's development as a promising therapeutic candidate for visceral leishmaniasis.

Drug Profile and Mechanism of Action

Chemical and Pharmacological Properties

This compound is a small molecule inhibitor with chemical formula C₂₇H₂₄N₆ and average molecular weight of 432.531 g/mol [4]. The compound demonstrates favorable oral bioavailability (62% in rats, 49% in monkeys) with extended half-life (17 hours in rats, 7 hours in monkeys) [5]. As a selective allosteric inhibitor, this compound targets the pleckstrin homology domain of AKT, preventing its membrane translocation and activation [4] [5].

Mechanism of Action Against Leishmania

This compound exerts anti-leishmanial effects through a dual mechanism targeting both host and pathogen:

- Inhibition of host AKT pathway: By selectively inhibiting AKT phosphorylation and downstream signaling in infected macrophages, this compound disrupts the intracellular survival niche that Leishmania amastigotes depend upon [3]

- Induction of autophagy: this compound enhances mTOR-dependent autophagy in Leishmania-infected macrophages, promoting intracellular parasite clearance through autophagic degradation [3] [6]

- Direct anti-parasitic activity: The compound demonstrates direct activity against promastigote forms, though at higher concentrations than required for intracellular amastigote clearance [3]

Table 1: this compound Selectivity Profile Against AKT Isoforms

| AKT Isoform | IC₅₀ (nM) | Potency Relative to AKT1 |

|---|---|---|

| AKT1 | 2.7 | 1.0x |

| AKT2 | 14.0 | 0.19x |

| AKT3 | 8.1 | 0.33x |

The above selectivity profile demonstrates this compound's highest potency against AKT1, the predominant isoform involved in macrophage signaling pathways exploited by Leishmania [5].

Experimental Data Summary

In Vitro and Ex Vivo Efficacy

Table 2: Summary of this compound Anti-Leishmanial Activity

| Model System | Parasite Species | IC₅₀/Effective Concentration | Experimental Conditions |

|---|---|---|---|

| Promastigotes | L. donovani | Susceptible | Cultured promastigotes [3] |

| Promastigotes | L. amazonensis | Susceptible | Cultured promastigotes [3] |

| Intracellular amastigotes | L. donovani | Markedly effective | Infected macrophages [3] |

| Intracellular amastigotes | L. amazonensis | Markedly effective | Infected macrophages [3] |

| Animal model (VL) | L. donovani | Superior parasite reduction in liver | Mouse model [3] |

| Animal model (VL) | L. donovani | Comparable to miltefosine in spleen | Mouse model [3] |

| Animal model (CL) | L. amazonensis | 40% lesion reduction | Mouse model [3] |

This compound demonstrates potent activity against both visceral and cutaneous leishmaniasis species [3]. Notably, the compound shows enhanced efficacy against intracellular amastigotes compared to promastigote forms, suggesting its primary mechanism involves disruption of the host-parasite interaction within macrophages [3]. In ex vivo models using infected macrophages, this compound was "markedly effective against intracellular amastigotes" with significant parasite load reduction observed across multiple Leishmania species [3].

In Vivo Efficacy

In murine models of visceral leishmaniasis, this compound administration resulted in parasite clearance in the spleen comparable to miltefosine (the current standard oral treatment), while demonstrating superior efficacy in reducing hepatic parasite burden [3]. For cutaneous leishmaniasis caused by L. amazonensis, this compound treatment achieved significant lesion size reduction (40%) compared to mock-treated controls [3]. These findings establish proof-of-concept for this compound's in vivo efficacy against both clinical forms of leishmaniasis.

Experimental Protocols

In Vitro Anti-Leishmanial Activity Assessment

5.1.1 Promastigote Susceptibility Assay

Purpose: To evaluate direct anti-leishmanial activity against extracellular promastigote forms.

Materials:

- Leishmania promastigotes (L. donovani strain MHOM/ET/67/HU3 or L. amazonensis strain IFLA/BR/67/PH8)

- Complete medium (M199 with 10% fetal bovine serum, 25mM HEPES, pH 7.4)

- This compound stock solution (10 mM in DMSO)

- 96-well flat-bottom tissue culture plates

- Hemocytometer or automated cell counter

Procedure:

- Culture promastigotes to mid-log phase (approximately 5×10⁶ parasites/mL)

- Dispense 100μL of parasite suspension (1×10⁶ parasites/mL) into each well of 96-well plate

- Prepare serial dilutions of this compound in complete medium (0.1-100μM range)

- Add 100μL of drug dilutions to appropriate wells (final volume 200μL/well)

- Include negative controls (medium only) and vehicle controls (0.1% DMSO)

- Incubate plates at 26°C for 72 hours

- Assess parasite viability using MTT assay or direct counting

- Calculate IC₅₀ values using non-linear regression analysis of dose-response curves

Note: Perform all assays in triplicate with three independent biological replicates [3].

5.1.2 Intracellular Amastigote Macrophage Assay

Purpose: To evaluate this compound activity against intracellular amastigotes in infected macrophages.

Materials:

- Murine macrophage cell line (J774A.1 or RAW264.7)

- Stationary-phase Leishmania promastigotes

- This compound stock solution (10 mM in DMSO)

- Complete DMEM medium (with 10% FBS, 2mM L-glutamine)

- 8-well chamber slides or 24-well tissue culture plates

- Giemsa stain or fluorescent dyes for microscopy

Procedure:

- Seed macrophages at 5×10⁴ cells/well in 8-well chamber slides

- Incubate 24 hours at 37°C, 5% CO₂ to allow adherence

- Infect macrophages with stationary-phase promastigotes (10:1 parasite:macrophage ratio)

- Incubate 6 hours at 37°C, 5% CO₂ to facilitate infection

- Remove extracellular parasites by washing with warm PBS

- Add fresh medium containing this compound (0.1-10μM range)

- Incubate 72 hours at 37°C, 5% CO₂

- Fix cells with methanol and stain with Giemsa

- Count intracellular amastigotes microscopically (minimum 100 macrophages per well)

- Calculate infection index and percent inhibition relative to untreated controls

Note: The original study demonstrated that this compound was "markedly effective against intracellular amastigotes" using similar methodology [3].

In Vivo Efficacy Assessment in Murine VL Model

Purpose: To evaluate this compound efficacy against established visceral infection in mice.

Materials:

- Female BALB/c mice (6-8 weeks old)

- L. donovani luciferase-expressing strain (for bioluminescent imaging) or wild-type strain

- This compound formulation (1% carboxymethylcellulose suspension for oral gavage)

- Miltefosine (positive control)

- IVIS Imaging System (if using luciferase-expressing parasites)

- Giemsa stain, sterile PBS

Procedure:

- Infect mice intravenously with 1×10⁷ stationary-phase L. donovani promastigotes

- Allow 7 days for establishment of infection

- Randomize mice into treatment groups (n=6-8/group):

- Group 1: Vehicle control (1% carboxymethylcellulose, oral)

- Group 2: this compound (30-100 mg/kg, once daily, oral)

- Group 3: Miltefosine (20 mg/kg, once daily, oral)

- Administer treatments for 10 consecutive days

- Monitor animals daily for clinical signs and weight loss

- Sacrifice mice 7 days post-treatment completion

- Aseptically remove liver and spleen for parasite burden assessment:

- Prepare impression smears for Giemsa staining

- Quantify parasite load using limiting dilution assay

- For luciferase-expressing strains, image organs ex vivo using IVIS system

- Calculate parasite burden reduction relative to vehicle controls

Note: The referenced study reported that this compound "caused a greater reduction in the parasite load in the liver" compared to miltefosine in this model [3].

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in Leishmania-Infected Macrophages

Figure 1: this compound mechanism of action in Leishmania-infected macrophages. The drug inhibits host AKT activation, disrupting mTOR signaling and inducing autophagy that promotes parasite clearance.

In Vitro Screening Workflow for Anti-Leishmanial Activity

Figure 2: Comprehensive in vitro screening workflow for evaluating this compound anti-leishmanial activity, from initial promastigote screening to mechanistic studies.

Discussion and Therapeutic Implications

Advantages Over Current Therapies

This compound presents several potential advantages over existing anti-leishmanial therapies:

- Oral administration: Unlike many current treatments requiring parenteral administration, this compound's oral bioavailability enables outpatient treatment and improves compliance in resource-limited settings [3]

- Novel mechanism: As a host-directed therapy targeting macrophage signaling, this compound may circumvent parasite resistance mechanisms that limit current parasite-directed drugs [3]

- Dual species efficacy: Demonstrated activity against both visceral (L. donovani) and cutaneous (L. amazonensis) species suggests broad-spectrum potential [3]

- Favorable pharmacokinetics: Established oral bioavailability and half-life support once-daily dosing regimens [5]

Limitations and Research Gaps

While preliminary data is promising, several research gaps remain:

- Teratogenicity potential: Similar to miltefosine, reproductive toxicity studies are needed given the teratogenic concerns with many anti-leishmanial agents [1]

- Clinical safety data: Although in clinical trials for other indications, the safety profile in leishmaniasis patients requires specific evaluation

- Combination potential: Studies exploring this compound in combination therapies with standard agents are warranted to enhance efficacy and reduce resistance development

- Cost considerations: As with any novel therapeutic, manufacturing costs and accessibility in endemic regions must be addressed

Conclusion and Future Directions

This compound represents a promising host-directed therapeutic candidate for visceral leishmaniasis with demonstrated efficacy in preclinical models. Its novel mechanism of action, oral bioavailability, and effectiveness against intracellular amastigotes position it as a potential addition to the limited anti-leishmanial armamentarium. Future work should focus on combination therapy studies, definitive toxicological assessment, and progression to proof-of-concept clinical trials in leishmaniasis patients. The repurposing of this compound for leishmaniasis exemplifies the potential of host-directed therapies to overcome limitations of current parasite-targeted approaches.

References

- 1. Leishmaniases: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting knowledge on pharmacodynamics ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (ARQ 092), an orally-available, selective Akt ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound is an Orally Active, Selective and Allosteric Akt ... [cancer-research-network.com]

- 6. This compound (ARQ 092), an orally-available, selective Akt inhibitor ... [bohrium.com]

Table 1: Preclinical Evidence for Miransertib Combination Therapies

| Combination Partner | Target of Partner | Disease Model | Key Findings | Evidence Level | Source |

|---|---|---|---|---|---|

| Afatinib [1] | Irreversible pan-HER inhibitor | Stomach Cancer Cell Lines | Synergistic growth inhibition and reduced cell migration. | Preclinical - In vitro | [1] |

| OSU-T315 [2] | ILK inhibitor | Breast Cancer Cell Lines (with PIK3CA mutations) | Enhanced cell death compared to miransertib alone. | Preclinical - Cell culture | [2] |

| Dasatinib [1] | Abl/Src/c-KIT inhibitor | Stomach Cancer Cell Lines | Synergistic growth inhibition. | Preclinical - In vitro | [1] |

Experimental Protocols for Combination Studies

The following protocols are adapted from recent preclinical studies investigating this compound combinations.

Protocol 1: In Vitro Assessment of Synergistic Growth Inhibition

This methodology is used to determine if a drug combination works better than the individual drugs alone [1].

- 1. Cell Culture:

- Maintain relevant cancer cell lines (e.g., stomach cancer lines like AGS, NCI-N87) in appropriate media (e.g., RPMI-1640 or F12-HAM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (Penicillin, Streptomycin) [1].

- 2. Drug Treatment:

- Prepare serial dilutions of this compound and the combination drug (e.g., afatinib, dasatinib) in DMSO.

- Treat cells with a range of concentrations of each drug alone and in combination. A common approach is to use a fixed-ratio design based on their individual IC50 values.

- Include a DMSO-only treatment as a vehicle control.

- 3. Viability/Growth Assay:

- After a defined incubation period (e.g., 72 hours), measure cell viability using a standard assay like MTT or WST-1.

- Perform each condition in at least triplicate to ensure statistical power.

- 4. Data Analysis:

- Calculate the % inhibition for each treatment relative to the control.

- Use software like CompuSyn to analyze the combination data and calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [1].

Protocol 2: Cell Migration Assay

This protocol assesses the potential of drug combinations to inhibit cancer cell metastasis [1].

- 1. Scratch/Wound Healing Assay:

- Seed cells in a multi-well plate and grow them to confluence.

- Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.

- Wash the well to remove detached cells.

- 2. Drug Treatment and Imaging:

- Add fresh medium containing the drugs: vehicle, this compound alone, combination drug alone, and the combination of both.

- Capture images of the scratch at time zero and at regular intervals (e.g., 12, 24, 48 hours) under a microscope.

- 3. Quantification:

- Use image analysis software (e.g., ImageJ) to measure the area of the scratch wound over time.

- Calculate the percentage of wound closure for each treatment group. A significant reduction in closure rate in the combination group indicates enhanced inhibition of migration.

Protocol 3: Western Blot Analysis for Pathway Inhibition

This protocol confirms the mechanism of action by analyzing changes in signaling pathway proteins [1].

- 1. Protein Lysate Preparation:

- Treat cells with the drugs for a predetermined time (e.g., 24 hours).

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Quantify protein concentration using a Bradford or BCA assay.

- 2. Gel Electrophoresis and Transfer:

- Separate equal amounts of protein by SDS-PAGE.

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- 3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA.

- Incubate with primary antibodies overnight at 4°C. Key antibodies for this compound studies include:

- The following day, incubate with appropriate IRDye-conjugated secondary antibodies.

- 4. Detection and Analysis:

- Scan the membrane using an infrared imaging system (e.g., Li-Cor).

- Quantify band intensities using image analysis software (e.g., Image Studio Lite). The combination should show a more profound reduction in p-AKT and p-S6 levels compared to monotherapies.

Signaling Pathways & Experimental Workflow

The diagrams below illustrate the molecular target of this compound and a general workflow for testing its combinations.

- Diagram 1: this compound's Role in the PI3K/AKT/mTOR Pathway. this compound is an allosteric, pan-AKT inhibitor that binds to the unphosphorylated form of AKT, preventing its phosphorylation and activation. This inhibits the downstream signaling responsible for cell growth, proliferation, and survival [4] [2].

- Diagram 2: Workflow for Evaluating this compound Combination Therapies. A systematic approach for preclinical investigation, progressing from initial screening to mechanistic studies and in vivo validation.

Key Considerations for Researchers

- Mechanistic Rationale: The most promising combinations pair this compound with agents that target upstream receptors (e.g., HER family via afatinib) or parallel pathways to enhance efficacy and overcome resistance [1].

- Dosing Schedule: In a clinical context, the dosing schedule is critical. For chronic conditions like PROS, continuous low-dose therapy (e.g., 5-25 mg/m²/day) is used and well-tolerated [5] [6]. In oncology, intermittent or pulsed dosing (e.g., 7 days on/7 days off) has been employed to manage toxicity [6].

- Safety Profile: As a monotherapy, this compound is generally well-tolerated. Common drug-related adverse events include decreased neutrophil count, increased blood insulin, and stomatitis [5] [7]. Grade 3+ toxicities are rare but can include deep vein thrombosis and transient liver enzyme elevations [5] [6]. Combination therapy may alter this profile and requires careful monitoring.

References

- 1. The Combination of Afatinib With Dasatinib or this compound ... [wjon.org]

- 2. Therapy Detail - CKB CORE - Genomenon [ckb.genomenon.com]

- 3. Pharmacodynamic Study of this compound in Individuals with ... [pmc.ncbi.nlm.nih.gov]

- 4. PRKG1 hinders myogenic differentiation and predicts ... [nature.com]

- 5. Safety findings from the phase 1/2 MOSAIC study of ... [ojrd.biomedcentral.com]

- 6. Case report: five-year experience of AKT inhibition with ... [pmc.ncbi.nlm.nih.gov]

- 7. Safety findings from the phase 1/2 MOSAIC study of ... [pubmed.ncbi.nlm.nih.gov]

Miransertib Dose Escalation Protocol & Safety

The dose escalation strategy for Miransertib is clearly defined in the phase 1/2 MOSAIC study (NCT03094832), which investigated the drug for patients with PIK3CA-related overgrowth spectrum (PROS) or Proteus syndrome [1] [2].

| Protocol Aspect | Details |

|---|---|

| Initial Dose | 15 mg/m² orally, once daily for 3 cycles (1 cycle = 28 days) [1] [2]. |

| Escalated Dose | 25 mg/m² orally, once daily (after the initial 3 cycles), provided no clinically significant drug-related toxicities occurred [1] [2]. |

| Dosage Form | Oral [1] [2]. |

| Dosing Cycle | 28 days of continuous daily dosing [1] [2]. |

| Key Eligibility | Patients ≥2 years old with documented somatic PIK3CA (for PROS) or AKT1 (for Proteus syndrome) mutations [2]. |

A planned second escalation to 35 mg/m² was removed from the protocol after the first six participants due to tolerability concerns, and the 25 mg/m² dose was set as the maximum [2]. Dose delays and reductions were permitted to manage toxicity, but re-escalation was not allowed once a dose was reduced [2].

The safety profile of this compound from this study is summarized in the table below.

| Safety Parameter | Findings from the MOSAIC Study |

|---|---|

| Most Common Drug-Related AEs (≥10%) | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [1] [2]. |

| Grade 3 AEs | One participant (2.0%) experienced a drug-related deep vein thrombosis [1] [2]. |

| Serious AEs | No drug-related adverse events led to early study discontinuation or death [1] [2]. |

| Laboratory Values | Remained generally stable throughout the study [1] [2]. |

| Overall Conclusion | This compound was found to be safe and tolerable in the studied population [1] [2]. |

Mechanism of Action and Therapeutic Context

This compound is an orally administered, potent, and selective allosteric pan-AKT inhibitor [2] [3]. It binds to the unphosphorylated form of AKT in its pleckstrin-homology (PH) domain, which is a different mechanism from ATP-competitive inhibitors like Ipatasertib [3]. This action helps to explain its investigation in conditions driven by over-activation of the PI3K/AKT/mTOR pathway, such as PROS and Proteus syndrome [2].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which is hyperactivated in the conditions this compound is designed to treat, and shows the drug's point of inhibition.

Key Experimental Methodology

For reference, here is a summary of the core experimental design from the MOSAIC study that established the dosing protocol [2]:

- Study Design: Multicenter, open-label, phase 1/2 trial (NCT03094832).

- Participants: 49 enrolled participants (45 with PROS, 4 with Proteus syndrome), aged 2 to 41 years (median 7 years).

- Treatment Duration: Median treatment duration was 20.5 months (range: 9.9 - 45.6 months).

- Primary Objective (Amended): To evaluate the safety and tolerability of this compound. (The initial objective of assessing clinical efficacy was amended due to limitations in standardized response evaluation for these heterogeneous conditions).

- Safety Assessments: Included monitoring of adverse events, laboratory values (including hematology and clinical chemistry), and physical examinations.

Key Application Notes for Researchers